15-(5-Oxocyclohexa-1,3-dien-1-YL)pentadecanoic acid
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Overview
Description
15-(5-Oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid is a unique chemical compound characterized by its complex structure, which includes a cyclohexadienone moiety attached to a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(5-Oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid typically involves the following steps:
Formation of the Cyclohexadienone Moiety: This can be achieved through the oxidation of cyclohexadiene using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Long-Chain Fatty Acid: The cyclohexadienone intermediate is then reacted with a long-chain fatty acid, such as pentadecanoic acid, under conditions that promote esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
15-(5-Oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products with additional hydroxyl or carboxyl groups.
Reduction: Cyclohexanol derivatives.
Substitution: Ester or amide derivatives, depending on the nucleophile used.
Scientific Research Applications
15-(5-Oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 15-(5-Oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress and inflammation.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic Acid: A straight-chain saturated fatty acid with similar anti-inflammatory properties.
Cyclohexadienone Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
15-(5-Oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid is unique due to its combination of a cyclohexadienone moiety with a long-chain fatty acid, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
184900-11-6 |
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Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
15-(5-oxocyclohexa-1,3-dien-1-yl)pentadecanoic acid |
InChI |
InChI=1S/C21H34O3/c22-20-16-13-15-19(18-20)14-11-9-7-5-3-1-2-4-6-8-10-12-17-21(23)24/h13,15-16H,1-12,14,17-18H2,(H,23,24) |
InChI Key |
IAJOSEYWEHSUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC=C1CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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